![molecular formula C27H26ClN5O7 B14696307 Benzamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- CAS No. 31501-01-6](/img/structure/B14696307.png)
Benzamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- is a complex organic compound known for its vibrant red color. It is primarily used as a colorant in textiles and fabrics . This compound is notable for its stability and resistance to environmental degradation, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of Benzamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- involves multiple steps. The process typically starts with the diazotization of 2-chloro-4-nitroaniline, followed by coupling with N-[5-[bis[2-(acetyloxy)ethyl]amino]phenyl]benzamide. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond . Industrial production methods may involve large-scale reactors and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under strong oxidative conditions, leading to the formation of different nitro and chloro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common reagents used in these reactions include strong acids, bases, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- has several applications in scientific research:
Chemistry: Used as a model compound in studying azo dye chemistry and reactions.
Biology: Investigated for its potential effects on biological systems, including its interaction with proteins and enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its stability and ability to form complexes with various molecules.
Industry: Widely used as a colorant in textiles, providing vibrant and long-lasting colors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets through its azo and benzamide groups. These interactions can affect various biochemical pathways, including enzyme inhibition and protein binding. The exact pathways depend on the specific biological system and conditions .
Comparison with Similar Compounds
Compared to other azo compounds, Benzamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- is unique due to its specific substituents, which confer distinct chemical and physical properties. Similar compounds include:
Benzamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]-: Differing by the position of the nitro group.
Benzamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-5-nitrophenyl)azo]phenyl]-: Differing by the position of the chloro group.
These differences can significantly impact their reactivity, stability, and applications.
Properties
CAS No. |
31501-01-6 |
|---|---|
Molecular Formula |
C27H26ClN5O7 |
Molecular Weight |
568.0 g/mol |
IUPAC Name |
2-[N-(2-acetyloxyethyl)-3-benzamido-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]ethyl acetate |
InChI |
InChI=1S/C27H26ClN5O7/c1-18(34)39-14-12-32(13-15-40-19(2)35)21-8-11-25(26(17-21)29-27(36)20-6-4-3-5-7-20)31-30-24-10-9-22(33(37)38)16-23(24)28/h3-11,16-17H,12-15H2,1-2H3,(H,29,36) |
InChI Key |
VICMHNHXHZSEJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCN(CCOC(=O)C)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


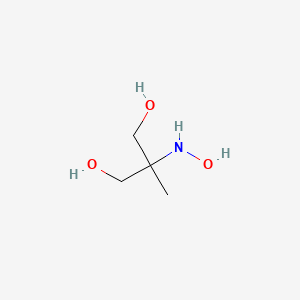
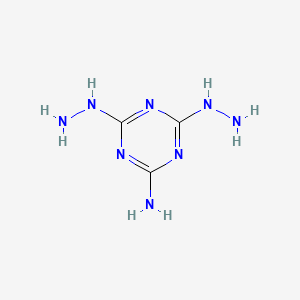
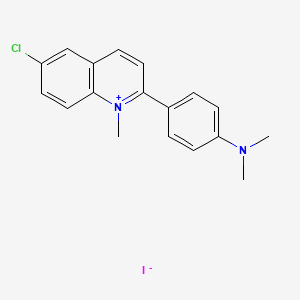



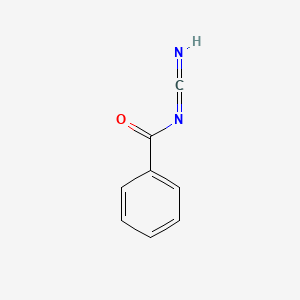


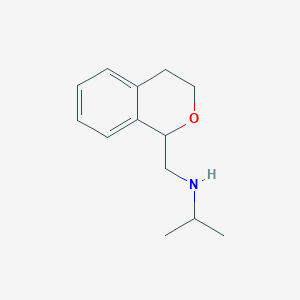
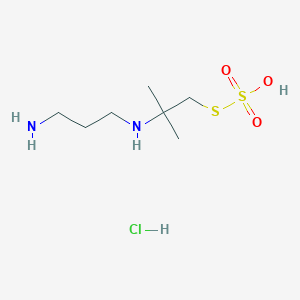
![(1R,4R,5R,9R,10S,12R,13S,14R)-5,9,13-trimethylpentacyclo[11.2.1.01,10.04,9.012,14]hexadecane-5-carboxylic acid](/img/structure/B14696318.png)


